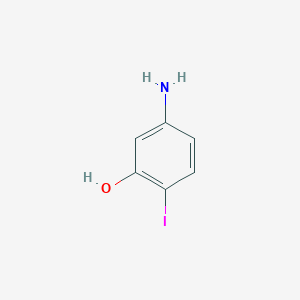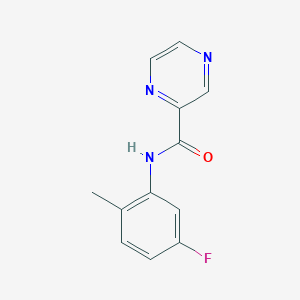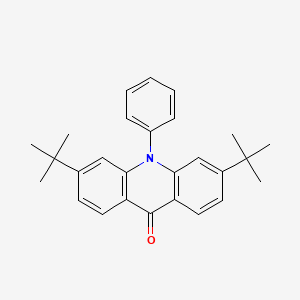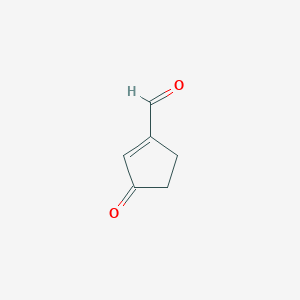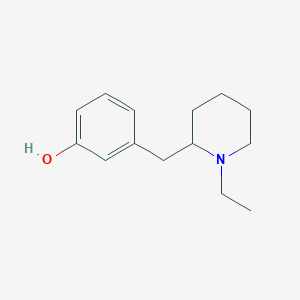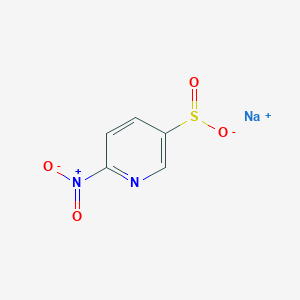
N-Hydroxy-6-methoxy-5-methylnicotinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-6-methoxy-5-methylnicotinimidamide is a chemical compound with the molecular formula C7H9N3O2 It is known for its unique structure, which includes a hydroxy group, a methoxy group, and a methylnicotinimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-6-methoxy-5-methylnicotinimidamide typically involves the reaction of 6-methoxy-5-methylnicotinimidamide with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around 50-60°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-6-methoxy-5-methylnicotinimidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-Hydroxy-6-methoxy-5-methylnicotinamide.
Reduction: Formation of N-Hydroxy-6-methoxy-5-methylaminonicotinimidamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Hydroxy-6-methoxy-5-methylnicotinimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Hydroxy-6-methoxy-5-methylnicotinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the methoxy group can enhance the compound’s binding affinity. The compound may also undergo metabolic transformations that activate or deactivate its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Hydroxy-6-methoxynicotinimidamide
- N-Hydroxy-5-methylnicotinimidamide
- 6-Methoxy-5-methylnicotinimidamide
Uniqueness
N-Hydroxy-6-methoxy-5-methylnicotinimidamide is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C8H11N3O2 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
N'-hydroxy-6-methoxy-5-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C8H11N3O2/c1-5-3-6(7(9)11-12)4-10-8(5)13-2/h3-4,12H,1-2H3,(H2,9,11) |
Clé InChI |
QPLCZCMEYYWKID-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=CN=C1OC)/C(=N/O)/N |
SMILES canonique |
CC1=CC(=CN=C1OC)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



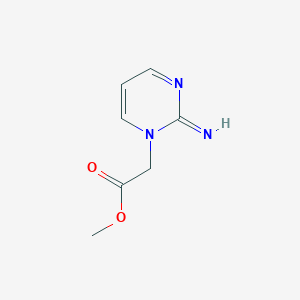

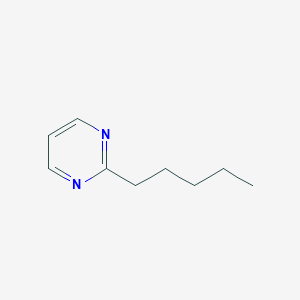
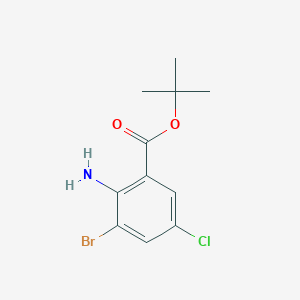

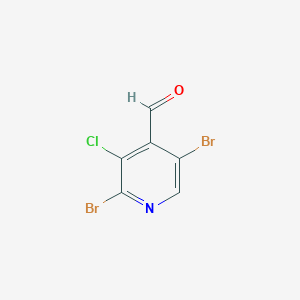
![3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13120072.png)
